What is Tert-butyl 3-formylazetidine-1-carboxylate?
What is Tert-butyl 3-formylazetidine-1-carboxylate?
An In-Depth Technical Guide to Tert-butyl 3-formylazetidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
Tert-butyl 3-formylazetidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic importance of this reagent lies in the unique combination of a strained four-membered azetidine ring, a versatile aldehyde functional group, and a stable tert-butyloxycarbonyl (Boc) protecting group. The azetidine scaffold is increasingly sought after in drug design as a bioisostere for larger, more flexible, or more lipophilic groups, often improving physicochemical properties such as solubility and metabolic stability. The aldehyde handle provides a reactive site for a multitude of chemical transformations, most notably reductive amination, enabling the rapid generation of diverse chemical libraries. This guide offers a comprehensive overview of its synthesis, characterization, key reactions, and applications, tailored for researchers and scientists in organic synthesis and drug development.
Chapter 1: Physicochemical and Spectroscopic Profile
Tert-butyl 3-formylazetidine-1-carboxylate is typically a viscous oil or low-melting solid at room temperature. Due to the reactivity of the aldehyde group, it is recommended to be stored under an inert atmosphere in a freezer at temperatures around -20°C to prevent oxidation and degradation.[1][2]
1.1: Physical and Chemical Properties
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 177947-96-5 | [1][3] |
| Molecular Formula | C₉H₁₅NO₃ | [1][3] |
| Molecular Weight | 185.22 g/mol | [1][3] |
| Appearance | Viscous liquid or oil | |
| Boiling Point | 256.6 ± 33.0 °C (at 760 mmHg, predicted) | [4] |
| Density | 1.2 ± 0.1 g/cm³ (predicted) | [4] |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C=O | [1] |
| InChI Key | JVQOZRRUGOADSU-UHFFFAOYSA-N |
1.2: Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of Tert-butyl 3-formylazetidine-1-carboxylate. The aldehyde proton provides a highly characteristic signal in the ¹H NMR spectrum.
| Spectroscopy | Key Features and Typical Values | Reference |
| ¹H NMR | (400 MHz, CDCl₃), δ (ppm): 9.85 (d, 1H, -CHO), 4.14-4.07 (m, 4H, azetidine CH₂), 3.40-3.32 (m, 1H, azetidine CH), 1.44 (s, 9H, -C(CH₃)₃) | [3] |
| ¹³C NMR | (Predicted), δ (ppm): ~200 (-CHO), ~156 (C=O, carbamate), ~80 (-C(CH₃)₃), ~55 (azetidine CH₂), ~45 (azetidine CH), 28.4 (-C(CH₃)₃) | |
| IR Spectroscopy | (Predicted), ν (cm⁻¹): ~2975 (C-H stretch), ~1720 (C=O stretch, aldehyde), ~1695 (C=O stretch, carbamate) | |
| Mass Spectrometry | ESI-MS: m/z 186 [M+H]⁺, 208 [M+Na]⁺ |
Chapter 2: Synthesis and Purification
The most prevalent and reliable method for synthesizing Tert-butyl 3-formylazetidine-1-carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Several oxidation protocols can be employed, with Swern-type oxidations and those using hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) being common choices.[3]
2.1: Synthetic Workflow Diagram
The following diagram illustrates a typical synthesis via a Swern-Moffatt oxidation protocol.
Caption: Workflow for the Swern oxidation synthesis.
2.2: Field-Proven Experimental Protocol: Swern Oxidation
This protocol describes a common lab-scale synthesis. The causality behind the choices is critical: Swern oxidation is chosen for its mild conditions, which avoids over-oxidation to the carboxylic acid and is compatible with the Boc-protecting group.
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N) (5.0 eq)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, add anhydrous DMSO (3.0 eq) dropwise at -78 °C (a dry ice/acetone bath). Stir the mixture for 15-30 minutes. The formation of the electrophilic chlorosulfonium salt is the key activating step.
-
Alcohol Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at -78 °C. Stir for 45-60 minutes.
-
Quenching: Add anhydrous triethylamine (5.0 eq) dropwise.[3] The triethylamine acts as a base to abstract a proton, leading to the collapse of the intermediate and formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.
-
Warm-up and Workup: Allow the reaction to warm slowly to room temperature. Dilute the mixture with additional DCM and wash sequentially with water and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield the final product as a clear oil.[3]
Chapter 3: Key Chemical Transformations
The aldehyde functionality is a versatile handle for C-C and C-N bond formation, making this reagent a cornerstone for library synthesis in drug discovery.
3.1: Reductive Amination
Reductive amination is arguably the most valuable reaction of this building block. It provides a robust and high-throughput method to introduce a wide array of amine substituents at the 3-position of the azetidine ring. The process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.[5]
Mechanism Insight: The reaction is often catalyzed by a weak acid (like acetic acid) to facilitate the dehydration step in imine formation.[6] A key choice is the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and tolerates the slightly acidic conditions.[5]
3.2: Reductive Amination Workflow Diagram
Caption: Mechanism of reductive amination.
3.3: Field-Proven Protocol: Reductive Amination
This protocol provides a general procedure for coupling the aldehyde with a primary or secondary amine.
Materials:
-
Tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a flask, dissolve Tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) and the amine (1.1 eq) in DCM or DCE.[5]
-
Imine Formation: If the amine is a weak nucleophile (e.g., an aniline), add a catalytic amount of acetic acid to promote the formation of the iminium ion. Stir at room temperature for 1-2 hours.[6]
-
Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. The portion-wise addition controls any potential exotherm.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by TLC or LC-MS (4-24 hours).[5]
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.[5]
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel chromatography or recrystallization.
Chapter 4: Applications in Medicinal Chemistry
The incorporation of the 3-substituted azetidine motif is a well-established strategy in drug design to enhance pharmacological properties.
-
Improved Physicochemical Properties: The azetidine ring can increase the aqueous solubility and reduce the lipophilicity of a molecule compared to larger carbocyclic or heterocyclic rings, which is beneficial for oral bioavailability.
-
Metabolic Stability: The strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.
-
Vectorial Exit: The rigid, three-dimensional structure of the azetidine scaffold allows it to act as a vector, projecting substituents into specific regions of a protein's binding pocket to form new, beneficial interactions.
-
Bioisosterism: It can serve as a bioisostere for other common groups like piperidines, pyrrolidines, or even phenyl rings, while offering a distinct geometric and electronic profile.
Chapter 5: Safety and Handling
As a laboratory chemical, Tert-butyl 3-formylazetidine-1-carboxylate requires careful handling in a well-ventilated area or chemical fume hood.[7]
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a tightly sealed container in a freezer (-20 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[1][2]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid breathing vapors.[7]
References
-
Tert-butyl 3-formylazetidine-1-carboxylate | C9H15NO3 | CID 10726182. PubChem. [Link]
-
3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 177947-96-5. Chemsrc. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry. [Link]
-
Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]
-
Reductive Amination Video Protocol. YouTube. [Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis. [Link]
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